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Compound of Interest

Compound Name: Tirasemtiv

Cat. No.: B1682385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two fast skeletal

muscle troponin activators, Tirasemtiv and its second-generation successor, Reldesemtiv. The

information presented is intended to support research and drug development efforts by offering

a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME)

properties, supported by available experimental data.

Introduction
Tirasemtiv and Reldesemtiv are investigational small molecules designed to improve muscle

function by sensitizing the sarcomere to calcium.[1] While both compounds share a common

mechanism of action, Reldesemtiv was developed to offer an improved pharmacokinetic and

tolerability profile compared to Tirasemtiv.[2] Understanding the differences in their

pharmacokinetic properties is crucial for the design and interpretation of preclinical and clinical

studies.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Tirasemtiv and

Reldesemtiv based on data from human clinical trials.
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Pharmacokinetic
Parameter

Tirasemtiv Reldesemtiv

Absorption

Bioavailability (F)

High oral bioavailability

observed in preclinical species

(43% in mice, >90% in rats

and dogs), suggesting good

absorption in humans.[1]

Preclinical data suggests good

oral exposure.[3] Specific

human oral bioavailability data

is not readily available.

Tmax (Time to Peak

Concentration)

Not explicitly stated in the

provided search results.

Not explicitly stated in the

provided search results.

Distribution

Cmax (Peak Concentration)

Near dose-proportional

increase in AUC with single

oral doses up to 1250 mg.[4]

Dose-proportional exposure

observed between 30 and

4000 mg. In a study with SMA

patients, Cmax was > 3.29

μg/mL in the highest dose

quartile.

Protein Binding
Fraction unbound in human

plasma (Fu) is 1.9%.

Human plasma protein binding

is relatively low for an

advanced compound in its

series, with an unbound

fraction of 8% for a precursor.

Metabolism

Major Metabolites

In vitro studies with human

liver microsomes and in vivo

human studies have identified

several metabolites, including

an N-glucuronide of Tirasemtiv.

In vitro and in vivo studies

have identified 11 metabolites,

with major pathways including

hydroxylation and subsequent

glucuronidation.

Excretion

Half-life (t1/2) Mean terminal half-life ranged

from 9.9 to 14.8 hours across

cohorts in a single-dose study.

Median apparent plasma

terminal elimination half-life

was 3–4 hours at doses
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between 30 and 270 mg and

9–14 hours at doses between

500 and 4000 mg.

Route of Excretion
Primarily urinary excretion of

metabolites.

Primarily urinary excretion of

metabolites.

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the

pharmacokinetic profiles of investigational drugs like Tirasemtiv and Reldesemtiv.

Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a single oral dose of the investigational

drug in healthy human subjects.

Methodology:

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and

exclusion criteria are enrolled.

Study Design: A single-center, open-label, single-dose, sequential-group, dose-escalation

study.

Dosing: Subjects receive a single oral dose of the investigational drug (e.g., Tirasemtiv or

Reldesemtiv) in a fasted state.

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose,

and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored

frozen until analysis. The concentration of the parent drug and its major metabolites in the

plasma samples is quantified using a validated high-performance liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key

pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and
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elimination half-life.

In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the investigational drug using an in vitro

model of the human intestinal epithelium.

Methodology:

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for

21-25 days to allow for differentiation and formation of a confluent monolayer with tight

junctions.

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring

the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-

permeability marker (e.g., Lucifer yellow).

Permeability Assessment: The investigational drug is added to the apical (A) or basolateral

(B) side of the monolayer. Samples are collected from the receiver compartment at various

time points.

Quantification: The concentration of the drug in the collected samples is determined by LC-

MS/MS.

Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated

in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The

efflux ratio (Papp B-to-A / Papp A-to-B) is then calculated to assess the potential for active

efflux. Tirasemtiv demonstrated high permeability in this assay.

In Vitro Metabolic Stability Assay in Human Liver
Microsomes
Objective: To evaluate the metabolic stability of the investigational drug in the presence of

human liver enzymes.

Methodology:
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Incubation: The investigational drug is incubated with pooled human liver microsomes in the

presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system

at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic

solvent (e.g., acetonitrile).

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is

analyzed by LC-MS/MS to quantify the remaining parent drug.

Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro

half-life and intrinsic clearance (CLint). Studies have shown that both Tirasemtiv and

Reldesemtiv undergo metabolism in human liver microsomes.

Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow

for pharmacokinetic analysis.
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Click to download full resolution via product page

Caption: Mechanism of action of Tirasemtiv and Reldesemtiv.

In Vivo Pharmacokinetic Study

In Vitro ADME Assays

Data Integration & Interpretation

Drug Administration
(Oral)

Blood Sampling
(Serial Time Points)

Plasma Concentration
Analysis (LC-MS/MS)

Pharmacokinetic
Parameter Calculation

Comprehensive PK Profile

Caco-2 Permeability Metabolic Stability
(Human Liver Microsomes)

Click to download full resolution via product page

Caption: Experimental workflow for pharmacokinetic profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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